molecular formula C12H10N2O3 B1354824 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile CAS No. 331662-65-8

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Cat. No. B1354824
CAS RN: 331662-65-8
M. Wt: 230.22 g/mol
InChI Key: VULJFGGTQMATOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 . It is used in various chemical reactions and has several biological activities .


Synthesis Analysis

The synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile involves several steps. The molecular formula is C12H10N2O3 and the molecular weight is 230.223 g/mol . The synthesis reference can be found in the Journal of Medicinal Chemistry .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is represented by the SMILES notation: COC1=CC(=C2C(=C(C=NC2=C1)C#N)O)OC .

Scientific Research Applications

Corrosion Inhibition

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile and its derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds effectively inhibit corrosion of metals such as iron and mild steel. For instance, research demonstrates their effectiveness in corrosion mitigation through adsorption on metal surfaces, significantly reducing corrosion rates in various environments (Erdoğan et al., 2017), (Singh et al., 2016).

Synthesis of Heterocyclic Compounds

These quinoline derivatives play a crucial role in the synthesis of various heterocyclic compounds. The derivatives are used in different synthetic pathways, leading to the formation of compounds with potential applications in medicinal chemistry and material science (Gomaa, 2003), (Bremner & Winzenberg, 1986).

Fluorescence Applications

These compounds have shown potential in fluorescence applications. Studies have found that certain derivatives exhibit high fluorescence quantum yields and stability, making them candidates for use as fluorescence standards and in bioimaging (Ahvale et al., 2008).

Organic Light Emitting Diodes (OLEDs)

Derivatives of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile have been utilized in the development of organic light emitting diodes (OLEDs). They serve as emissive and electron transport materials in OLEDs, demonstrating good efficiency and stability (Kumar et al., 2014).

Facile Synthesis of Complex Molecules

These quinoline derivatives are instrumental in the facile synthesis of complex molecules, enabling the development of new compounds with diverse applications (Elkholy & Morsy, 2006), (Wang et al., 2004).

properties

IUPAC Name

5,7-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJFGGTQMATOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444761
Record name 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

CAS RN

331662-65-8
Record name 1,4-Dihydro-5,7-dimethoxy-4-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331662-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.